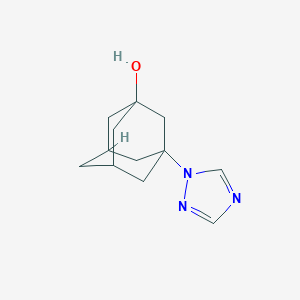
3-(1,2,4-Triazol-1-yl)adamantan-1-ol
Overview
Description
3-(1,2,4-Triazol-1-yl)adamantan-1-ol is a compound that combines the structural features of adamantane and 1,2,4-triazole. Adamantane is a diamondoid hydrocarbon known for its rigidity and stability, while 1,2,4-triazole is a five-membered ring containing three nitrogen atoms. This combination results in a compound with unique chemical and physical properties, making it of interest in various fields such as pharmaceuticals, materials science, and coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2,4-Triazol-1-yl)adamantan-1-ol typically involves the reaction of adamantane derivatives with 1,2,4-triazole. One common method is the reaction of 1-bromoadamantane with 1,2,4-triazole in the presence of a base such as potassium carbonate in a polar solvent like dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures (120-200°C) to facilitate the substitution reaction .
Industrial Production Methods
This may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-(1,2,4-Triazol-1-yl)adamantan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Bases like potassium carbonate (K₂CO₃) and solvents like DMSO are commonly used.
Major Products
Oxidation: Formation of adamantanone derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
3-(1,2,4-Triazol-1-yl)adamantan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential antiviral and antimicrobial properties.
Medicine: Studied for its potential use as a pharmaceutical agent, particularly in the development of antiviral drugs.
Industry: Used in the design of nanostructured materials and as a ligand in coordination chemistry
Mechanism of Action
The mechanism of action of 3-(1,2,4-Triazol-1-yl)adamantan-1-ol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the adamantane moiety provides rigidity and stability. These interactions can affect various biological pathways, making the compound useful in drug design and materials science .
Comparison with Similar Compounds
Similar Compounds
- **1-(Adamantan-1-yl)-1H-1,2,
Properties
IUPAC Name |
3-(1,2,4-triazol-1-yl)adamantan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c16-12-4-9-1-10(5-12)3-11(2-9,6-12)15-8-13-7-14-15/h7-10,16H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSLMWFWSLUIEOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)O)N4C=NC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101202973 | |
| Record name | 3-(1H-1,2,4-Triazol-1-yl)tricyclo[3.3.1.13,7]decan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101202973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
418807-05-3 | |
| Record name | 3-(1H-1,2,4-Triazol-1-yl)tricyclo[3.3.1.13,7]decan-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=418807-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1H-1,2,4-Triazol-1-yl)tricyclo[3.3.1.13,7]decan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101202973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[1-(3-methylphenoxy)ethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5146389.png)
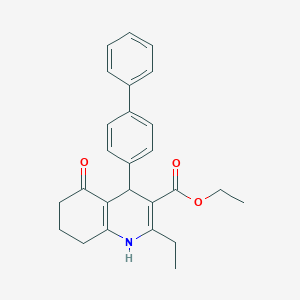
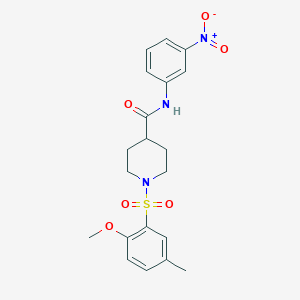
![(3,4-dimethoxybenzyl)methyl({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)amine](/img/structure/B5146412.png)
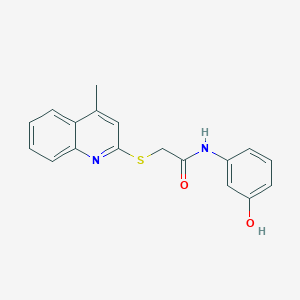
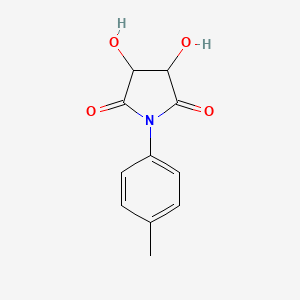
![N-[3-(4-methylpiperidine-1-carbonyl)phenyl]acetamide](/img/structure/B5146426.png)
![10-[4-(benzyloxy)phenyl]-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B5146427.png)
![1-(4-fluorophenyl)-4-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B5146444.png)
![[4-(4-benzyltriazol-1-yl)piperidin-1-yl]-(5-cyclopropyl-1H-pyrazol-3-yl)methanone](/img/structure/B5146452.png)
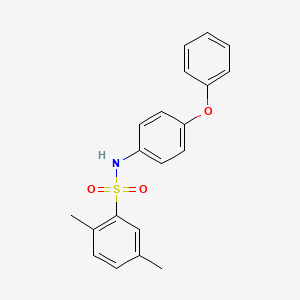
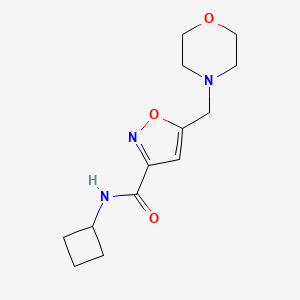
![3-bromo-N-[(Z)-3-(furan-2-ylmethylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide](/img/structure/B5146477.png)
![2-AMINO-4-(2,4-DIFLUOROPHENYL)-7-METHYL-5-OXO-4H,5H-PYRANO[3,2-C]PYRAN-3-CARBONITRILE](/img/structure/B5146486.png)
